4-(3-chlorophenyl)-2-(trifluoromethoxy)aniline
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Overview
Description
4-(3-chlorophenyl)-2-(trifluoromethoxy)aniline is an organic compound that features a trifluoromethoxy group and a chlorophenyl group attached to an aniline core
Preparation Methods
The synthesis of 4-(3-chlorophenyl)-2-(trifluoromethoxy)aniline typically involves the reaction of 3-chloronitrobenzene with trifluoromethoxybenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield.
Chemical Reactions Analysis
4-(3-chlorophenyl)-2-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different aniline derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-chlorophenyl)-2-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-2-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy and chlorophenyl groups contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(3-chlorophenyl)-2-(trifluoromethoxy)aniline can be compared with similar compounds such as:
4-(3-chlorophenyl)-2-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-(3-chlorophenyl)-2-ethoxyaniline: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C13H9ClF3NO |
---|---|
Molecular Weight |
287.66 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C13H9ClF3NO/c14-10-3-1-2-8(6-10)9-4-5-11(18)12(7-9)19-13(15,16)17/h1-7H,18H2 |
InChI Key |
CSJHEMKLEPYEFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)N)OC(F)(F)F |
Origin of Product |
United States |
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